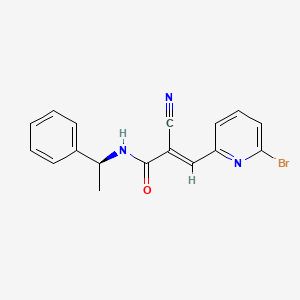WP1066

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Inhibitor of STAT3 and JAK-2 Protein Tyrosine Kinases
Studies suggest that (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide acts as an inhibitor of STAT3 (Signal Transducer and Activator of Transcription 3) and JAK-2 (Janus Kinase 2) protein tyrosine kinases [, ]. These enzymes play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibiting them can potentially modulate these processes for therapeutic benefit.
WP1066 is a small molecule compound recognized for its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound was initially developed as a Janus kinase (JAK) inhibitor and has gained attention for its potential therapeutic applications in various malignancies, particularly in gliomas and acute myelogenous leukemia. The chemical structure of WP1066 is characterized by its analog nature to caffeic acid, which contributes to its biological activity by inhibiting the phosphorylation of STAT3 at the tyrosine 705 residue, thereby disrupting downstream signaling pathways that promote tumor growth and survival .
Research suggests (S,E)-3-(6-Bromopyridin-2-yl)-2-cyano-N-(1-phenylethyl)acrylamide may act as a protein kinase inhibitor, specifically targeting Janus kinase (JAK) and signal transducer and activator of transcription 3 (STAT3) proteins [, ]. These proteins are involved in cell signaling pathways important for cell growth and immune function []. However, the detailed mechanism of action requires further investigation [].
WP1066 exhibits significant biological activity primarily through its effects on cancer cells and immune modulation:
- Antitumor Effects: WP1066 has demonstrated efficacy in inducing apoptosis in various cancer cell lines, including those from gliomas and oral squamous cell carcinoma. It enhances the sensitivity of these cells to chemotherapeutic agents by reversing chemoresistance mechanisms mediated by the STAT3/miR-21 axis .
- Immune Modulation: The compound enhances immune responses by promoting T-cell activation and inhibiting regulatory T cells. This dual action not only targets tumor cells directly but also strengthens the body's immune response against tumors .
The synthesis of WP1066 involves several steps typical for small molecule compounds. While specific proprietary methods may vary among laboratories, a general approach includes:
- Starting Materials: The synthesis begins with commercially available precursors that are structurally related to caffeic acid.
WP1066 has several promising applications in both preclinical and clinical settings:
- Cancer Therapy: As a STAT3 inhibitor, it is being investigated for its potential use in treating various cancers, including glioblastoma and acute myelogenous leukemia. Clinical trials are ongoing to evaluate its efficacy in combination with other therapies .
- Immunotherapy: WP1066's ability to modulate immune responses positions it as a candidate for enhancing immunotherapeutic strategies against tumors .
- Research Tool: It serves as a valuable tool for studying the JAK/STAT signaling pathway and its implications in cancer biology.
Studies have shown that WP1066 interacts with various cellular pathways:
- STAT3 Pathway: Its primary mode of action involves inhibiting STAT3 phosphorylation, leading to reduced expression of target genes that promote tumor survival .
- Cytokine Release: WP1066 modulates cytokine release from immune cells, influencing both pro-inflammatory and anti-inflammatory responses during tumor progression .
- Combination Therapies: Research indicates that combining WP1066 with standard chemotherapy agents can enhance therapeutic efficacy by overcoming drug resistance mechanisms in cancer cells .
Several compounds share structural or functional similarities with WP1066. Here are a few notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Caffeic Acid | Antioxidant; affects multiple pathways | Naturally occurring; less potent than WP1066 |
| Stattic | Selective STAT3 inhibitor | Focused on blocking STAT3 dimerization |
| AZD1480 | JAK1/JAK2 inhibitor | Broad-spectrum JAK inhibition |
| LLL12 | Selective inhibitor of STAT3 | Targets specific phosphorylation sites |
WP1066 stands out due to its potent inhibition of STAT3 phosphorylation combined with its ability to penetrate the central nervous system effectively, making it particularly valuable for treating brain tumors like glioblastoma .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
Pictograms

Irritant
Other CAS
Wikipedia
Dates
2: Horiguchi A, Asano T, Kuroda K, Sato A, Asakuma J, Ito K, Hayakawa M, Sumitomo M, Asano T. STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma. Br J Cancer. 2010 May 25;102(11):1592-9. doi: 10.1038/sj.bjc.6605691. Epub 2010 May 11. PubMed PMID: 20461084; PubMed Central PMCID: PMC2883159.
3: Verstovsek S, Manshouri T, Quintás-Cardama A, Harris D, Cortes J, Giles FJ, Kantarjian H, Priebe W, Estrov Z. WP1066, a novel JAK2 inhibitor, suppresses proliferation and induces apoptosis in erythroid human cells carrying the JAK2 V617F mutation. Clin Cancer Res. 2008 Feb 1;14(3):788-96. doi: 10.1158/1078-0432.CCR-07-0524. PubMed PMID: 18245540.
4: Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007 Dec 1;67(23):11291-9. PubMed PMID: 18056455.








